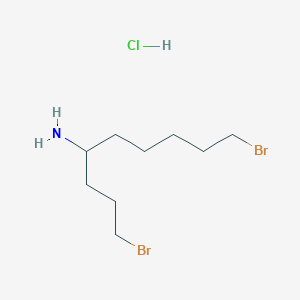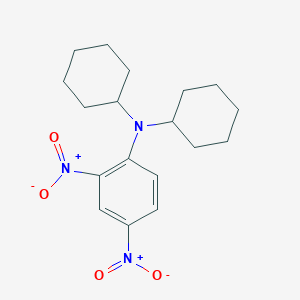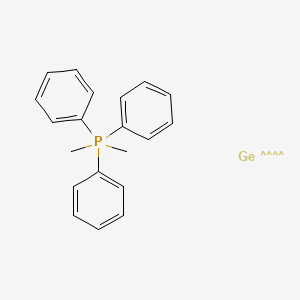![molecular formula C20H34N2O2 B14279243 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide CAS No. 136351-76-3](/img/structure/B14279243.png)
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bulky tert-butyl groups attached to a phenoxy ring, which is further connected to a butanehydrazide moiety. The presence of these bulky groups imparts significant steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-bis(2,2-dimethylpropyl)phenol with butanoyl chloride to form 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide involves its interaction with specific molecular targets. The bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
- 2-[2,4-Bis(2-methyl-2-propanyl)phenoxy]-N-(4-butoxy-3-methoxybenzyl)acetamide
Uniqueness
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is unique due to its specific structural features, such as the presence of two bulky tert-butyl groups and a butanehydrazide moiety. These features impart distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
136351-76-3 |
|---|---|
Molecular Formula |
C20H34N2O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-[2,4-bis(2,2-dimethylpropyl)phenoxy]butanehydrazide |
InChI |
InChI=1S/C20H34N2O2/c1-8-16(18(23)22-21)24-17-10-9-14(12-19(2,3)4)11-15(17)13-20(5,6)7/h9-11,16H,8,12-13,21H2,1-7H3,(H,22,23) |
InChI Key |
CDZJXFUIAJQBGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NN)OC1=C(C=C(C=C1)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)



![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)
